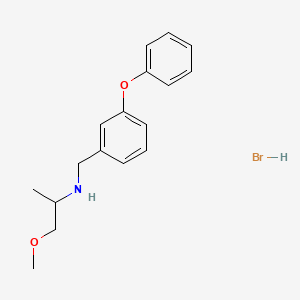

(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide

Description

Properties

IUPAC Name |

1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2.BrH/c1-14(13-19-2)18-12-15-7-6-10-17(11-15)20-16-8-4-3-5-9-16;/h3-11,14,18H,12-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTLPEVQHSHDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=CC=C1)OC2=CC=CC=C2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-32-9 | |

| Record name | Benzenemethanamine, N-(2-methoxy-1-methylethyl)-3-phenoxy-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Structural Overview and Key Synthetic Challenges

The target compound, with the molecular formula $$ \text{C}{17}\text{H}{22}\text{BrNO}_2 $$ and a molecular weight of 352.3 g/mol, features a secondary amine bridged between a 3-phenoxybenzyl group and a 2-methoxy-1-methylethyl moiety. Key challenges include:

- Steric hindrance due to the branched methoxy-isopropyl group.

- Selectivity in amine alkylation to avoid over-alkylation.

- Salt formation efficiency during hydrobromide crystallization.

Primary Synthetic Routes

Reductive Amination of 3-Phenoxybenzaldehyde and 1-Methoxypropan-2-amine

This two-step method is widely cited for analogous amines.

Step 1: Imine Formation and Reduction

3-Phenoxybenzaldehyde reacts with 1-methoxypropan-2-amine in methanol under acidic conditions (acetic acid, pH 4–5) to form an imine intermediate. Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) reduces the imine to the secondary amine at 25°C for 12 hours.

$$

\text{3-Phenoxybenzaldehyde} + \text{1-Methoxypropan-2-amine} \xrightarrow{\text{NaBH}_3\text{CN, MeOH}} \text{(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine}

$$

Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).

Step 2: Hydrobromide Salt Formation

The free amine is treated with hydrobromic acid (48% w/w) in ethanol, followed by solvent evaporation and recrystallization from diethyl ether.

Alkylation of 3-Phenoxybenzylamine with 1-Methoxy-2-propyl Bromide

This one-pot alkylation leverages nucleophilic substitution.

Reaction Conditions

3-Phenoxybenzylamine, 1-methoxy-2-propyl bromide, and potassium carbonate ($$ \text{K}2\text{CO}3 $$) reflux in acetonitrile for 24 hours. The crude product is precipitated as the hydrobromide salt using HBr gas.

$$

\text{3-Phenoxybenzylamine} + \text{1-Methoxy-2-propyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide}

$$

Protecting Group Strategy via Carbamate Intermediates

A patent-derived method uses tert-butoxycarbonyl (Boc) protection to enhance amine stability.

Step 1: Boc Protection

3-Phenoxybenzylamine is treated with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in THF, yielding N-Boc-3-phenoxybenzylamine.

Step 2: Alkylation and Deprotection

The Boc-protected amine reacts with 1-methoxy-2-propyl mesylate in DMF. Subsequent deprotection with HBr/acetic acid directly forms the hydrobromide salt.

Advantage : Avoids intermediate purification, improving overall yield to 75–80%.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Reductive Amination | NaBH$$_3$$CN, HBr | 68–72 | >99 | |

| Alkylation | K$$2$$CO$$3$$, HBr gas | 60–65 | 98 | |

| Boc Protection | Boc$$_2$$O, HBr/acetic acid | 75–80 | >99 |

Optimization and Scale-Up Considerations

Solvent Selection

Temperature Control

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 7.45–7.10 (m, 9H, aromatic), 4.20 (s, 2H, CH$$2$$NH), 3.50 (m, 1H, CH(CH$$3$$)OCH$$3$$), 3.30 (s, 3H, OCH$$3$$), 1.25 (d, 6H, CH(CH$$3$$)$$_2$$).

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 352.2712 ($$\text{C}{17}\text{H}{22}\text{BrNO}_2^+$$).

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles like hydroxide, cyanide, or alkoxide ions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide has applications across chemistry, biology, and industry. It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds. It is also employed in the study of biological processes and as a tool for investigating cellular mechanisms and is utilized in the manufacture of specialty chemicals and as a component in various industrial processes.

This compound) :

- Is an organic compound with an amine functional group.

- Methoxy and phenoxy groups contribute to its potential reactivity and biological interactions.

- The hydrobromide form enhances its solubility in polar solvents.

This compound) Biological Activity :

The biological activity of this compound is attributed to its structural features. It may exhibit interaction with specific molecular targets and pathways within cells and act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to alterations in cellular signaling and metabolic pathways [1, 5]. The exact molecular targets and pathways involved depend on the specific application and context of use.

Mechanism of Action

The mechanism of action of (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways within cells. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to alterations in cellular signaling and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of hydrobromide salts with the general formula (2-Methoxy-1-methylethyl)(substituted-benzyl)amine hydrobromide , where the benzyl group’s substituent dictates physicochemical and biological properties. Below is a comparative analysis of key analogs:

Notes:

- Structural Impact on Bioactivity: The phenoxy group in the target compound may enhance π-π stacking interactions with biological targets, akin to the trifluoromethylphenyl group in the thiazole analog . However, bulky substituents (e.g., trimethoxybenzyl) could reduce membrane permeability.

- Hydrobromide Salts : These salts generally improve aqueous solubility compared to free amines, critical for drug delivery. For example, the thiazole hydrobromide derivative showed potent in vitro cytotoxicity due to enhanced bioavailability .

- Synthetic Routes: Most analogs are synthesized via nucleophilic substitution or condensation reactions. For instance, methyl 3-arylamino-2-benzoylaminobut-2-enoate intermediates are cyclized to form heterocyclic cores .

Biological Activity

(2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide is a complex organic compound with significant potential for biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Methoxy and Phenoxy Groups : These functional groups contribute to the compound's lipophilicity and ability to interact with biological membranes.

- Hydrobromide Salt Form : This enhances solubility in aqueous environments, facilitating biological assays and therapeutic applications.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including:

- Antiproliferative Effects : The compound has shown promising results against several cancer cell lines.

- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, potentially mitigating oxidative stress in cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : It may interact with specific receptors, modulating their activity.

- Enzyme Inhibition : The compound can inhibit enzymes such as kinases and phosphatases, impacting signal transduction pathways.

- Oxidative Stress Modulation : Its antioxidant properties help reduce oxidative damage in cells.

Data Table: Antiproliferative Activity

The following table summarizes the antiproliferative effects of this compound against various cancer cell lines:

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound:

- Antiproliferative Study : A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines, highlighting the importance of structural modifications on activity .

- Antioxidant Activity Assessment : In vitro assays showed that compounds with methoxy substitutions significantly improved antioxidant capacity compared to standard antioxidants like BHT .

- Enzyme Interaction Analysis : Profiling against enzymatic assays revealed that related compounds could act as inhibitors for various kinases and phosphatases, suggesting a mechanism for their antiproliferative effects .

Q & A

Basic: What are the critical physicochemical properties of (2-Methoxy-1-methylethyl)(3-phenoxybenzyl)amine hydrobromide that influence its stability under experimental conditions?

Methodological Answer:

Key properties include solubility in polar solvents (e.g., DMF, ethanol), hygroscopicity, and susceptibility to hydrolysis or oxidation. Stability can be assessed via accelerated degradation studies under varying pH, temperature, and light exposure. For example, thermal gravimetric analysis (TGA) identifies decomposition points, while dynamic vapor sorption (DVS) evaluates moisture sensitivity. Environmental fate studies (e.g., hydrolysis half-life in aqueous buffers at 25°C) inform storage conditions . Safety data from analogous hydrochlorides suggest handling precautions (e.g., inert atmosphere, desiccants) to mitigate hydrobromic acid release .

Basic: What synthetic routes are reported for preparing this compound?

Methodological Answer:

A common approach involves nucleophilic substitution or reductive amination. For instance:

- Step 1: React 3-phenoxybenzylamine with 2-methoxy-1-methylethyl bromide in a polar aprotic solvent (e.g., DMF) using a base like Cs₂CO₃ to facilitate alkylation.

- Step 2: Purify the free amine via silica gel chromatography (ethyl acetate/petroleum ether gradient) and treat with HBr in ethanol to form the hydrobromide salt.

Optimize yields by varying reaction time (e.g., 12–24 hrs at 80°C) and stoichiometry (1.2–1.5 eq alkylating agent). Monitor progress with LC-MS or TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Advanced: How can competing side reactions during alkylation of 3-phenoxybenzylamine derivatives be minimized?

Methodological Answer:

Side reactions (e.g., over-alkylation, elimination) are mitigated by:

- Temperature Control: Lowering reaction temperature (e.g., 50°C vs. 80°C) reduces thermal degradation.

- Catalyst Screening: Test palladium or nickel catalysts for selective coupling, as seen in aryl halide chemistry .

- Solvent Optimization: Use DMSO or THF to stabilize intermediates.

- Design of Experiments (DoE): Apply factorial designs to identify interactions between variables (e.g., solvent polarity, base strength). Advanced libraries like the Aryl Halide Informer Library enable rapid reaction profiling across diverse conditions .

Advanced: What analytical strategies resolve positional isomerism in N-(methoxybenzyl)amine derivatives?

Methodological Answer:

Positional isomers (e.g., ortho vs. para substitution) are differentiated via:

- NMR Spectroscopy: NOESY or COSY correlations identify spatial proximity of methoxy and benzyl groups.

- High-Resolution Mass Spectrometry (HR-MS): Isotopic patterns distinguish bromine-containing analogs.

- Chiral HPLC: Use cellulose-based columns (e.g., Chiralpak® IG-3) with hexane:isopropanol gradients to separate enantiomers.

- Infrared (IR) Spectroscopy: Compare carbonyl or amine stretching frequencies for structural confirmation. Cross-validate with X-ray crystallography for unambiguous assignment .

Advanced: How should environmental fate studies be designed to assess ecological risks of this compound?

Methodological Answer:

Follow frameworks like Project INCHEMBIOL:

- Phase 1 (Abiotic): Determine hydrolysis rates (pH 5–9), photolysis in UV light, and adsorption coefficients (e.g., log Kow via shake-flask method).

- Phase 2 (Biotic): Conduct microbial degradation assays (OECD 301F) and aquatic toxicity tests (Daphnia magna LC50).

- Phase 3 (Modeling): Use fugacity models (e.g., EQC) to predict distribution in air, water, and soil.

Long-term studies (5+ years) track bioaccumulation in benthic organisms, while QSAR models estimate human toxicity thresholds .

Advanced: What methodologies address contradictions in bioactivity data across in vitro and in vivo studies?

Methodological Answer:

Discrepancies arise from metabolic differences or assay sensitivity. Strategies include:

- Metabolite Profiling: Use hepatic microsomes (e.g., human S9 fractions) to identify active metabolites.

- Dose-Response Refinement: Apply Hill slope models to in vivo pharmacokinetic data for better correlation with in vitro IC50.

- Orthogonal Assays: Validate receptor binding (SPR) with functional cAMP or calcium flux assays.

Cross-reference with structural analogs (e.g., NBOMe derivatives) to infer mechanism-action relationships .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water (3:1) for high-purity crystals; monitor via melting point (mp ~180–185°C).

- Column Chromatography: Silica gel (230–400 mesh) with EtOAc:hexane (1:4) removes unreacted starting materials.

- Ion-Exchange Resins: Dowex® 50WX2 (H⁺ form) isolates the hydrobromide salt from free amine. Confirm purity via HPLC (≥98% by area) and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.